Decahydroazulene
Description
Decahydroazulene (C₁₀H₁₈) is a bicyclic hydrocarbon with the IUPAC name bicyclo[5.3.0]decane. It has a molecular weight of 138.25 g/mol and exists in stereoisomeric forms, including cis- and trans-configurations . The compound is fully saturated, distinguishing it from its aromatic counterpart, azulene (C₁₀H₈). Key identifiers include CAS numbers 5661-80-3 (cis isomer) and 16189-46-1 (general structure) .
Structurally, this compound comprises two fused rings: a seven-membered ring and a five-membered ring, connected via a bicyclo[5.3.0] framework. This arrangement introduces unique steric and strain properties compared to simpler bicyclic systems .
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,3a,4,5,6,7,8,8a-decahydroazulene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-2-5-9-7-4-8-10(9)6-3-1/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJQFZXHKPCJMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CCCC2CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10936609 | |
| Record name | Bicyclo[5.3.0]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5661-80-3, 16189-46-1 | |
| Record name | Bicyclo(5.3.0)decane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005661803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Bicyclo(5.3.0)decane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016189461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[5.3.0]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Decahydroazulene vs. Azulene
| Property | This compound | Azulene |
|---|---|---|
| Molecular Formula | C₁₀H₁₈ | C₁₀H₈ |
| Structure | Saturated bicyclic | Unsaturated, aromatic |
| Molecular Weight | 138.25 g/mol | 128.17 g/mol |
| CAS Number | 5661-80-3 (cis isomer) | 275-51-4 |
| Key Features | No π-electrons; stable | Aromatic 10-π-electron system; blue color |
Analysis :
this compound is the fully hydrogenated derivative of azulene. While azulene exhibits aromaticity and a distinctive blue color due to its π-electron conjugation, this compound lacks aromaticity, resulting in greater thermodynamic stability under standard conditions . The hydrogenation reduces ring strain but eliminates electronic properties critical to azulene’s applications in dyes and optoelectronics.
Stereoisomerism in this compound
This compound exhibits stereoisomerism, with cis- and trans-configurations reported in the literature .
| Isomer | Key Identifier | Stability Notes |
|---|---|---|
| cis-Isomer | CAS 5661-80-3 | Higher steric strain due to fused ring proximity |
| trans-Isomer | Synonym: trans-Decahydroazulene | Lower strain; thermodynamically favored |
Research Findings :
- The cis-isomer’s bicyclo[5.3.0] structure creates closer spatial proximity between bridgehead hydrogens, increasing steric hindrance.
Comparison with Other Bicyclic Hydrocarbons
While direct comparative data are scarce, this compound’s bicyclo[5.3.0] framework distinguishes it from other bicyclic systems:
| Compound | Bridge Structure | Strain Characteristics |
|---|---|---|
| This compound | [5.3.0] | Moderate strain due to unequal bridge sizes |
| Decalin (bicyclo[4.4.0]decane) | [4.4.0] | Lower strain; symmetric bridges |
| Norbornane (bicyclo[2.2.1]heptane) | [2.2.1] | High strain due to small bridges |
Key Insight: The [5.3.0] system in this compound introduces asymmetric strain, affecting reactivity. For example, it is less prone to ring-opening reactions compared to highly strained systems like norbornane but more reactive than decalin .
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